molecular formula C7H9NO B1339191 2,4-Dimethyl-3-hydroxypyridine CAS No. 27296-76-0

2,4-Dimethyl-3-hydroxypyridine

Cat. No. B1339191
CAS RN: 27296-76-0
M. Wt: 123.15 g/mol
InChI Key: YOLWXYGTOQALFW-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-hydroxypyridine is a chemical compound with the molecular formula C7H9NO and a molecular weight of 123.15 . It is also known by the IUPAC name 2,4-dimethyl-3-pyridinol . This compound is typically stored at ambient temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for 2,4-Dimethyl-3-hydroxypyridine is 1S/C7H9NO/c1-5-3-4-8-6(2)7(5)9/h3-4,9H,1-2H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

2,4-Dimethyl-3-hydroxypyridine is a solid at room temperature . It has a boiling point of 37-40 degrees Celsius .

Scientific Research Applications

Radiopharmaceutical Applications

2,4-Dimethyl-3-hydroxypyridine derivatives, specifically hexadentate tris(3,4-hydroxypyridinone) ligands (THP), show high affinities for oxophilic trivalent metal ions. They have been pivotal in the development of radiopharmaceuticals for positron emission tomography (PET) imaging, utilizing the radiometal gallium-68. THP-peptide bioconjugates, for instance, have shown promising results in molecular imaging due to their rapid and quantitative complexation of gallium-68, leading to high-quality PET images (Cusnir et al., 2017).

Intestinal Absorption Studies

In medical research, specifically targeting iron overload diseases, 2,4-Dimethyl-3-hydroxypyridine derivatives like 1,2-dimethyl-3-hydroxypyridin-4-one have been explored for their intestinal absorption (I.A.) properties. These studies are crucial in understanding the drug's bioavailability and effectiveness in treating conditions such as thalassemia (Taher et al., 2004).

Chelation Therapy and Metal Ion Interaction

Hydroxypyridinone derivatives have been extensively studied for their chelating properties, particularly in iron overload disorders. Their interaction with metal ions like europium(III) is of significant interest in the field of chelation therapy, helping in the treatment of diseases caused by metal ion accumulation. Studies have provided insights into the stability constants and solubility properties of such complexes (Pashalidis & Hadjiloizou, 2007).

Metalloenzyme Inhibition

The inhibitory activity of iron-containing metalloenzymes by various 3-hydroxypyridin-4-one derivatives has been researched to understand the structure-activity relationship. These studies are significant in the development of therapeutic agents targeting diseases mediated by metalloenzymes (Liu et al., 2002).

Safety And Hazards

When handling 2,4-Dimethyl-3-hydroxypyridine, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

properties

IUPAC Name

2,4-dimethylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-4-8-6(2)7(5)9/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLWXYGTOQALFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567511
Record name 2,4-Dimethylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-3-hydroxypyridine

CAS RN

27296-76-0
Record name 3-Pyridinol, 2,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027296760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PYRIDINOL, 2,4-DIMETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70YFU2M1J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 3-amino-2,4-dimethylpyridine (25.0 g, 0.21 mol) in 10% sulfuric acid (405 mL) cooled to 0° C. by dry ice in acetone with stirring, a solution of sodium nitrite (16.2 g, 0.23 mol) in 160 mL of water was added dropwise at 0.5° C. over a period of 7 min. The solution was maintained at 0° C. for an additional 15 min and then heated in a steam-bath for 15 min. After cooling to room temperature, the solution was neutralized with K2CO3 to pH 7. The product was then extracted with chloroform (3×500 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed in vacuo. The product was recrystallized from acetone, and the mother liquid was purified by silica gel column chromatography (EtOAc) to afford an additional amount of the pure product, 3-hydroxy-2,4-dimethylpyridine. The total yield was 12.7 g (51%) as a colorless solid: mp 105°-106° C. (lit. 99°-101° C.); 1H NMR (90 MHz, CDCl3) δ 2.25 (s, 3H, 4-CH3), 2.50 (s, 3H, 2-CH3), 6.97 (d, 1H, 5-H, J5,6 =4.5 Hz), 7.95 (d, 1H, 6-H, J5,6 =4.5 Hz), 11.20 (s, 1H, 5-OH, D2O exchangeable).
Quantity
25 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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405 mL
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16.2 g
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160 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Wang, MC Liu, TS Lin… - Journal of medicinal …, 1992 - ACS Publications
To develop an a-(JV)-heterocyclic carboxaldehyde thiosemicarbazone with clinical utility as an anticancer agent, two analogues, 3-hydroxy-4-methylpyridine-2-carboxaldehyde …
Number of citations: 40 0-pubs-acs-org.brum.beds.ac.uk
X Wang, L Wang, Y Zhao, K Kodama, T Hirose - Tetrahedron, 2017 - Elsevier
An efficient and practical organocatalytic system comprising 3-hydroxypyridine and tetra-n-butylammonium iodide was developed for the synthesis of cyclic carbonates from carbon …
環状カーボネート合成のための効率的なポリマー… - 2018 - sucra.repo.nii.ac.jp
Chapter 1 is the introduction of carbon dioxide (CO2) and cyclic organic carbonate. Considering CO2 is a renewable carbon feed stock, the catalytic conversion of CO2 and epoxides to …
Number of citations: 0 sucra.repo.nii.ac.jp
L Guo, KJ Lamb, M North - Green Chemistry, 2021 - pubs.rsc.org
This review is focused on the rapidly developing area of organocatalysed cyclic carbonate synthesis. It starts with an introduction to carbon capture and utilisation in general, which …
Number of citations: 272 0-pubs-rsc-org.brum.beds.ac.uk
V Mishra, SC Peter - Chem Catalysis, 2023 - cell.com
This review is focused on the promising area of CO 2 utilization with epoxide for cyclic carbonate production through various catalytic pathways of the cycloaddition reaction. Herein, we …
Number of citations: 2 www.cell.com
M Foroozesh, Q Jiang, J Sridhar, J Liu… - Journal of …, 2013 - ncbi.nlm.nih.gov
DESIGN, SYNTHESIS, AND EVALUATION OF A FAMILY OF PROPARGYL PYRIDINYL ETHERS AS POTENTIAL CYTOCHROME P450 INHIBITORS - PMC Back to Top Skip to main …

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